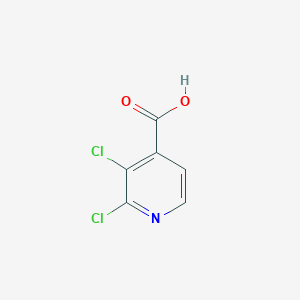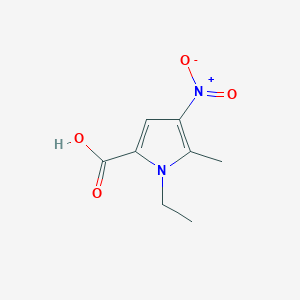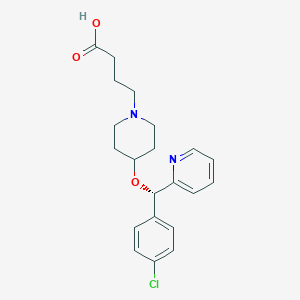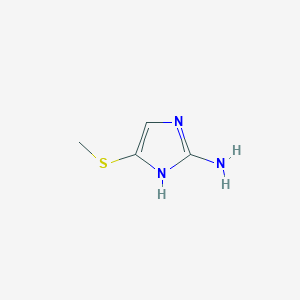
2,6-Diisopropyl-4-nitroaniline
説明
Synthesis Analysis
The synthesis of compounds similar to 2,6-Diisopropyl-4-nitroaniline, such as 2-methyl-6-nitroaniline, often involves multi-step processes including acetylation, nitration, and hydrolysis. For instance, Sun Cheng-hui (2009) explored a method where acetylation and nitration were completed separately, resulting in a controlled reaction temperature and high purity of the final product (Sun Cheng-hui, 2009).
Molecular Structure Analysis
The molecular structure of related nitroaniline compounds has been studied extensively. For example, the crystal structure of 2-amino-4-nitroaniline was found to exhibit significant potential for nonlinear optical properties due to its noncentrosymmetric space group (T. Kolev et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving nitroaniline derivatives can vary. For instance, the Diels-Alder reactivity of nitrobenzofuroxans with isoprene and 2,3-dimethylbutadiene has been investigated, leading to the formation of various mono- and di-adducts (R. Goumont et al., 2002).
Physical Properties Analysis
The physical properties of related compounds, such as elastic and thermosalient behavior, have been observed in organic crystals like 2,6-dichlorobenzylidine-4-fluoro-3-nitroaniline. This compound can bend elastically without fracture and exhibits thermosalient behavior due to anisotropic changes in its unit cell parameters (Soumyajit Ghosh et al., 2015).
Chemical Properties Analysis
The chemical properties of nitroaniline derivatives are influenced by their molecular structures. For instance, the molecular structures of mononitroanilines influence their thermal decomposition products, as studied by P. Chen, W. Lo, and K. Hu (1997), who found that the position of the nitro group significantly affects the molecule's geometry and stability (P. Chen et al., 1997).
科学的研究の応用
Electron-Capture Gas Chromatography : 2,6-Dichloro-4-nitroaniline residues in fruits can be determined using this technique. This method involves extracting samples with benzene and analyzing them in a gas chromatograph without additional cleanup procedures. It is sensitive enough to detect residues as low as 0.01 ppm in various stone fruits (Cheng & Kilgore, 1966).
Nuclear Magnetic Resonance (NMR) Spectroscopy : The acid-catalyzed rearrangements of 2,6-dichloro-N-nitroaniline and 2,6-dibromo-N-nitroaniline to their 4-nitro derivatives have been observed using 1H and 15N NMR spectroscopy. This method tracks the changes in nuclear polarization during the reaction (Abu-Namous, Ridd & Sandall, 1986).
Synthesis of Biologically Active Compounds : Nitroanilines, including derivatives like 2,6-dichloro-4-nitroaniline, are used as intermediates for the synthesis of pharmaceuticals and agrochemicals. A method for the synthesis of various nitro compounds using a three-component ring transformation has been reported (Le & Nishiwaki, 2018).
Environmental Impact and Reduction Techniques : The environmental impact of nitroanilines, including their toxicity and methods for reducing these compounds to less toxic products, is a significant area of study. For instance, silica-supported gold nanoparticles have been used for the reduction of 2-nitroaniline in water (Naseem, Begum & Farooqi, 2017).
Metabolic Studies : The metabolism of various 4-nitroaniline derivatives, including dichloro and dibromo derivatives, has been studied in rats. These studies help in understanding the biological fate of these chemicals in living organisms (Maté, Ryan & Wright, 1967).
Catalytic Reduction : Research has been conducted on the catalytic reduction of nitroanilines using synthesized nanoparticles, highlighting the potential for efficient reduction processes in various environmental contexts (Naghash-Hamed, Arsalani & Mousavi, 2022).
特性
IUPAC Name |
4-nitro-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7(2)10-5-9(14(15)16)6-11(8(3)4)12(10)13/h5-8H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMXCKREXFUBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398825 | |
| Record name | 2,6-Diisopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropyl-4-nitroaniline | |
CAS RN |
163704-72-1 | |
| Record name | 2,6-Bis(1-methylethyl)-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163704-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diisopropyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



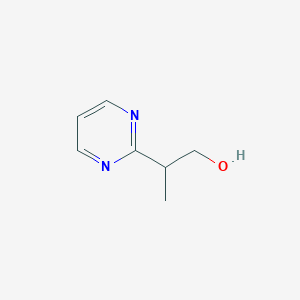
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
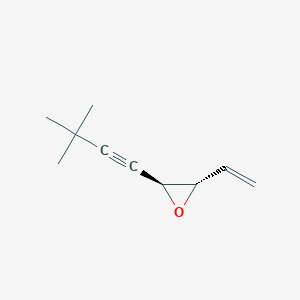
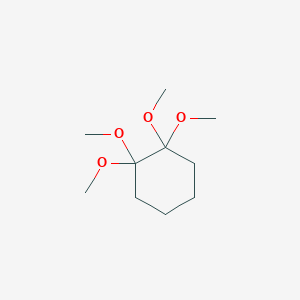
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
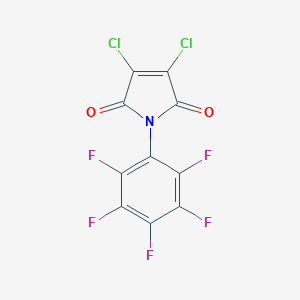

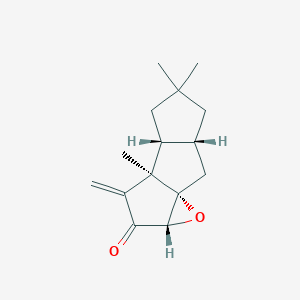
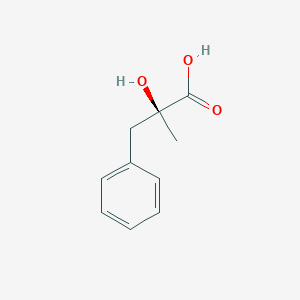
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
